N-Cyclohexyl-1,4-dihydro-N-methyl-6-[[methyl(3-methylphenyl)amino]sulfonyl]-4-oxo-3-quinolinecarboxamide
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Overview
Description
N-Cyclohexyl-1,4-dihydro-N-methyl-6-[[methyl(3-methylphenyl)amino]sulfonyl]-4-oxo-3-quinolinecarboxamide is a complex organic compound with a unique structure that includes a quinoline core, a sulfonamide group, and a cyclohexyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclohexyl-1,4-dihydro-N-methyl-6-[[methyl(3-methylphenyl)amino]sulfonyl]-4-oxo-3-quinolinecarboxamide typically involves multiple steps, including the formation of the quinoline core, the introduction of the sulfonamide group, and the attachment of the cyclohexyl ring. Common reagents used in these reactions include cyclohexylamine, methylamine, and various sulfonyl chlorides. The reaction conditions often involve the use of organic solvents such as methanol or dichloromethane, and catalysts like palladium or copper complexes .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques such as chromatography and crystallization are essential to obtain the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
N-Cyclohexyl-1,4-dihydro-N-methyl-6-[[methyl(3-methylphenyl)amino]sulfonyl]-4-oxo-3-quinolinecarboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Common substitution reactions include nucleophilic substitution using reagents like sodium methoxide or potassium tert-butoxide
Common Reagents and Conditions
The reactions typically require specific conditions such as controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and the use of catalysts to enhance reaction rates and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional functional groups, while reduction may produce amine derivatives.
Scientific Research Applications
N-Cyclohexyl-1,4-dihydro-N-methyl-6-[[methyl(3-methylphenyl)amino]sulfonyl]-4-oxo-3-quinolinecarboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential biological activity.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals
Mechanism of Action
The mechanism of action of N-Cyclohexyl-1,4-dihydro-N-methyl-6-[[methyl(3-methylphenyl)amino]sulfonyl]-4-oxo-3-quinolinecarboxamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses .
Comparison with Similar Compounds
Similar Compounds
N-Cyclohexyl-N-methyl Methylone (hydrochloride): An analytical reference standard categorized as a cathinone.
Cyclohexylamine derivatives: Commonly used in organic synthesis and medicinal chemistry.
Uniqueness
N-Cyclohexyl-1,4-dihydro-N-methyl-6-[[methyl(3-methylphenyl)amino]sulfonyl]-4-oxo-3-quinolinecarboxamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. Its quinoline core and sulfonamide group make it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C25H29N3O4S |
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Molecular Weight |
467.6 g/mol |
IUPAC Name |
N-cyclohexyl-N-methyl-6-[methyl-(3-methylphenyl)sulfamoyl]-4-oxo-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C25H29N3O4S/c1-17-8-7-11-19(14-17)28(3)33(31,32)20-12-13-23-21(15-20)24(29)22(16-26-23)25(30)27(2)18-9-5-4-6-10-18/h7-8,11-16,18H,4-6,9-10H2,1-3H3,(H,26,29) |
InChI Key |
TVZWWHXJKREWCY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N(C)S(=O)(=O)C2=CC3=C(C=C2)NC=C(C3=O)C(=O)N(C)C4CCCCC4 |
Origin of Product |
United States |
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